3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride
Description
3-Methylidene-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound featuring a fused bicyclo[3.3.1]nonane scaffold with a methylidene group at the 3-position and a secondary amine at the 9-position, protonated as a hydrochloride salt. This structure confers unique stereoelectronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bicyclic framework enhances rigidity, which can improve binding selectivity to biological targets, while the methylidene group offers a reactive site for further functionalization .
Properties
IUPAC Name |
3-methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAXZFXHXRYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired azabicyclo structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo derivatives.
Scientific Research Applications
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
9-Selenabicyclo[3.3.1]nonane Derivatives
- 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane: Selenium analogs exhibit superior anchimeric assistance (>100× stronger than sulfur/nitrogen analogs), enhancing nucleophilic substitution rates. These compounds are pivotal in click chemistry and show promise as glutathione peroxidase (GPx) mimetics for antiviral applications .
9-Thiabicyclo[3.3.1]nonane Derivatives
- 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Less reactive than selenium analogs but widely used as click chemistry scaffolds for drug delivery systems. Sharpless et al. highlighted its utility in fragmentable oligocationic compounds .
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
- The bispidine scaffold is synthetically accessible via Mannich reactions and serves as a nicotinic acetylcholine receptor (nAChR) ligand. Unlike rigid cytisine derivatives, bispidine derivatives with acyclic HBA motifs (e.g., carboxamides) show enhanced flexibility and subtype selectivity, as seen in TC-6683/AZD1446, a β2 nAChR agonist .
Substituent Effects
Methyl and Benzyl Substitutions
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Methylation at the 9-position improves lipophilicity and metabolic stability. This derivative is a precursor for carboxamide synthesis (e.g., 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide), which retains ganglionic blocking activity .
- The benzyl group at the 9-position may mimic adamantane-based antiviral drugs .
Halogenated Derivatives
- 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride: Fluorination enhances electronegativity and metabolic resistance, though its pharmacological profile remains understudied .
Pharmacological Activities
Biological Activity
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride is a bicyclic amine compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride is C9H16ClN, characterized by a unique azabicyclo structure that influences its reactivity and interaction with biological systems. The presence of the methylidene group is significant as it alters the compound's chemical properties, making it a valuable candidate for drug development and synthesis of complex organic molecules .
Research indicates that compounds similar to 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride exhibit activity as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and neurological function . This mechanism is particularly relevant in the context of treating mood disorders such as depression and anxiety.
Table 1: Comparison of Biological Activities
Therapeutic Applications
The therapeutic potential of 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride extends beyond mood disorders. Its ability to modulate neurotransmitter levels suggests applications in treating a variety of conditions including:
- Depression : By inhibiting monoamine reuptake, this compound can alleviate symptoms associated with depressive disorders.
- Anxiety Disorders : Similar mechanisms may help in managing anxiety through neurotransmitter balance.
- Pain Management : Some studies suggest that modulation of neurotransmitters can also impact pain pathways .
Research Findings and Case Studies
Recent studies have highlighted the efficacy of 9-azabicyclo derivatives in various preclinical models:
- In Vitro Studies : Research has demonstrated that these compounds can effectively inhibit the reuptake of serotonin and norepinephrine in cell lines expressing human transporters .
- Animal Models : In rodent models, administration of related compounds has shown significant reductions in depressive-like behaviors when subjected to stress tests .
- Clinical Implications : The pharmacological profiles suggest that these compounds could be developed into new antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
Q & A
Q. What are the established synthetic routes for constructing the bicyclo[3.3.1]nonane framework in 3-methylidene-9-azabicyclo[3.3.1]nonane hydrochloride?
The bicyclo[3.3.1]nonane core can be synthesized via Pd(OAc)₂-catalyzed cycloalkylation or intramolecular alkenylation (e.g., Scheme 55 in ). For nitrogen-containing variants like 9-azabicyclo[3.3.1]nonane, Michael/aldol cascade reactions or N-cyclization of amine diols using trifluoroacetic acid are effective ( ). Key challenges include controlling regioselectivity and minimizing side reactions during ring closure. Purification often involves recrystallization or chromatography .
Q. How is the purity and structural integrity of 3-methylidene-9-azabicyclo[3.3.1]nonane hydrochloride validated experimentally?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and stereochemistry ( ). Complementary techniques include:
Q. What are the primary hazards associated with handling bicyclo[3.3.1]nonane derivatives, and how are they mitigated?
Common hazards include respiratory irritation (H335) , skin/eye irritation (H315/H319) , and acute toxicity (H302) ( ). Mitigation strategies:
- Use fume hoods and PPE (gloves, goggles).
- Avoid prolonged exposure to THF or DMSO solvents used in synthesis ().
- Follow GHS precautionary statements (P261, P305+P351+P338) for spill management ( ).
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[3.3.1]nonane scaffold impact pharmacological activity?
Conformational analysis (e.g., chair-boat vs. chair-chair conformers ) influences receptor binding. For example, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate adopts a chair-chair conformation in its bioactive form, enabling antiarrhythmic efficacy by modulating ion channels ( ). Computational docking studies (e.g., AutoDock Vina ) can predict binding affinities to targets like voltage-gated sodium channels .
Q. What methodologies resolve contradictions in reported synthetic yields for 9-azabicyclo[3.3.1]nonane derivatives?
Discrepancies arise from solvent polarity , catalyst loading , or temperature gradients . Systematic optimization via Design of Experiments (DoE) or high-throughput screening is recommended. For example, Pd-catalyzed reactions () may require inert atmospheres to prevent palladium black formation, while N-cyclization ( ) benefits from strict pH control .
Q. How can computational tools enhance the design of novel 9-azabicyclo[3.3.1]nonane analogs?
- DFT calculations (e.g., Gaussian 09) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
- Hirshfeld surface analysis ( ) maps intermolecular interactions to guide crystal engineering.
- Molecular dynamics simulations assess conformational stability in biological environments (e.g., lipid bilayers) .
Q. What in vivo models are suitable for evaluating the antiarrhythmic potential of 3-methylidene-9-azabicyclo[3.3.1]nonane derivatives?
Anesthetized dog models with induced myocardial infarctions (via coronary artery ligation) are widely used. Key endpoints:
- Suppression of sustained ventricular tachycardia (e.g., >300 beats/min).
- Blood pressure modulation (e.g., 10–20% increase with selena-analogs vs. lidocaine’s neutral effect) ( ). Dose-response studies (3–6 mg/kg IV) and ECG monitoring are critical .
Methodological Tables
Table 1: Comparison of Synthetic Routes for 9-Azabicyclo[3.3.1]nonane Derivatives
Table 2: Antiarrhythmic Efficacy in Dog Models
| Compound | Dose (mg/kg) | VT Suppression Rate | Blood Pressure Change | Reference |
|---|---|---|---|---|
| 7-Benzyl-3-selena-7-azabicyclo derivative | 6 | 83% (5/6 dogs) | +15% | |
| Lidocaine | 6 | 0% | Neutral |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
